Carbonic acid--(3-ethyloxetan-3-yl)methanol (1/2)
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Overview
Description
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) is a chemical compound with the molecular formula C6H12O2 It is a type of oxetane derivative, which is a class of organic compounds containing a four-membered ring with three carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) involves the reaction of carbonic acid with (3-ethyloxetan-3-yl)methanol. One common method is the frontal polymerisation technique, where the frontal polymerisation formulation is prepared with bisphenol A diglycidyl ether and (3-ethyloxetan-3-yl)methanol in a molar ratio of 100:40, respectively. The reaction is catalyzed by 2 mol% of triphenylphosphine and 1 mol% of iodine-aluminum complex .
Industrial Production Methods
In industrial settings, the production of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) typically involves large-scale synthesis using similar frontal polymerisation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted oxetanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) involves its ability to undergo polymerisation and form stable polymers. The oxetane ring opens under specific conditions, leading to the formation of a polymer chain. This process is catalyzed by various initiators and catalysts, which facilitate the ring-opening and subsequent polymerisation reactions .
Comparison with Similar Compounds
Similar Compounds
(3-ethyloxetan-3-yl)methanol: A similar compound with a simpler structure, used in similar applications.
Bisphenol A diglycidyl ether: Another compound used in polymerisation reactions, often combined with (3-ethyloxetan-3-yl)methanol.
Uniqueness
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) is unique due to its combination of the oxetane ring and carbonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and polymers with specific characteristics .
Properties
CAS No. |
60763-95-3 |
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Molecular Formula |
C13H26O7 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
carbonic acid;(3-ethyloxetan-3-yl)methanol |
InChI |
InChI=1S/2C6H12O2.CH2O3/c2*1-2-6(3-7)4-8-5-6;2-1(3)4/h2*7H,2-5H2,1H3;(H2,2,3,4) |
InChI Key |
HUICWGVINPKPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CO.CCC1(COC1)CO.C(=O)(O)O |
Origin of Product |
United States |
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